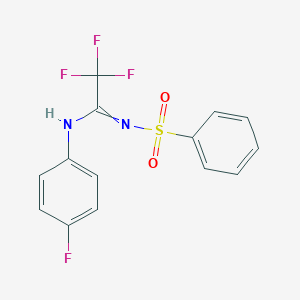

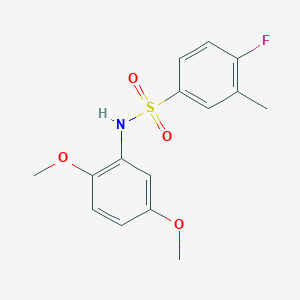

N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as 25F-NBOMe, is a novel psychoactive substance that belongs to the family of phenethylamines. It was first synthesized by Ralf Heim and his team in 2003 and is structurally similar to other hallucinogenic compounds such as LSD and psilocybin. 25F-NBOMe has gained popularity in recent years due to its potent psychedelic effects and ease of synthesis.

Wirkmechanismus

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide is not fully understood, but it is believed to primarily act as a 5-HT2A receptor agonist. This results in increased activity in certain areas of the brain, leading to altered perception, mood, and thought processes. It is also thought to interact with other neurotransmitter systems, potentially contributing to its unique effects.

Biochemical and Physiological Effects:

The physiological effects of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide are similar to those of other hallucinogens, including altered perception of time and space, visual and auditory hallucinations, and changes in mood and thought processes. It has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature. However, due to the limited research on this substance, the long-term effects of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide on the brain and body are not fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide has several advantages for use in laboratory experiments, including its potent and selective activity at the 5-HT2A receptor and its relatively simple synthesis. However, its status as a novel psychoactive substance means that there is limited research on its effects, and its legality in many countries may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide, including further studies on its mechanism of action and physiological effects, as well as investigations into its potential therapeutic applications. Additionally, research on the long-term effects of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide on the brain and body is needed to fully understand the risks associated with its use.

Synthesemethoden

The synthesis of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide is relatively simple and can be achieved using readily available starting materials. The first step involves the reaction of 2,5-dimethoxyphenethylamine with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide, which can be purified using standard chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide has been the subject of several scientific studies, primarily focusing on its mechanism of action and physiological effects. One study conducted by Halberstadt and colleagues in 2013 found that N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide acts as a potent agonist at the 5-HT2A receptor, which is known to play a key role in the hallucinogenic effects of other psychedelics such as LSD. Other studies have suggested that N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide may also interact with other neurotransmitter systems such as dopamine and norepinephrine.

Eigenschaften

Molekularformel |

C15H16FNO4S |

|---|---|

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H16FNO4S/c1-10-8-12(5-6-13(10)16)22(18,19)17-14-9-11(20-2)4-7-15(14)21-3/h4-9,17H,1-3H3 |

InChI-Schlüssel |

NTAADPKKIRHPSK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC)F |

Kanonische SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)

![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)

![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)

![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)

![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)

![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)

![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)

![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)